Rel-1-((1r,3r)-3-methoxycyclobutyl)piperazine
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Overview
Description
Rel-1-((1r,3r)-3-methoxycyclobutyl)piperazine is a chemical compound characterized by its unique structure, which includes a methoxycyclobutyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-((1r,3r)-3-methoxycyclobutyl)piperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxy-substituted cyclobutane derivative with piperazine in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Rel-1-((1r,3r)-3-methoxycyclobutyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Rel-1-((1r,3r)-3-methoxycyclobutyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Rel-1-((1r,3r)-3-methoxycyclobutyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, such as therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Rel-(1r,3r)-1,3-Cyclohexanedimethanamine: Shares a similar cyclohexane structure but differs in functional groups.
Rel-(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-ol: Contains a cyclobutane ring with different substituents.
Uniqueness
Rel-1-((1r,3r)-3-methoxycyclobutyl)piperazine is unique due to its specific methoxycyclobutyl group attached to the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(3-methoxycyclobutyl)piperazine |
InChI |
InChI=1S/C9H18N2O/c1-12-9-6-8(7-9)11-4-2-10-3-5-11/h8-10H,2-7H2,1H3 |
InChI Key |
JFPJMFAJGADFPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
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